

A Guide to the Spectroscopic Characterization of 3-(Hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Hydroxymethyl)benzoic acid

Cat. No.: B1582216

[Get Quote](#)

This technical guide provides an in-depth analysis of the expected spectroscopic data for **3-(hydroxymethyl)benzoic acid**, a molecule of interest in pharmaceutical and materials science research. As direct experimental spectra are not uniformly available across all analytical platforms, this document synthesizes data from related compounds and predictive models to offer a robust framework for researchers. The methodologies and interpretations presented herein are grounded in established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), providing a self-validating system for compound identification and characterization.

Introduction

3-(Hydroxymethyl)benzoic acid ($C_8H_8O_3$, Molecular Weight: 152.15 g/mol) is a bifunctional organic compound featuring both a carboxylic acid and a primary alcohol (hydroxymethyl) group attached to a benzene ring at the meta position.^[1] This unique substitution pattern governs its chemical reactivity and dictates its distinct spectroscopic signature. Accurate interpretation of its NMR, IR, and MS data is paramount for confirming its structure, assessing its purity, and understanding its role in complex chemical systems. This guide will dissect the predicted spectral features of this molecule, offering insights rooted in the fundamental principles of each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic environments of 1H (proton) and ^{13}C (carbon-13) nuclei, we

can map the connectivity and chemical environment of each atom within the **3-(hydroxymethyl)benzoic acid** molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of **3-(hydroxymethyl)benzoic acid** is anticipated to exhibit distinct signals for the aromatic protons, the benzylic protons of the hydroxymethyl group, the alcoholic proton, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid group and the electron-donating, yet also slightly deshielding, effect of the hydroxymethyl substituent.

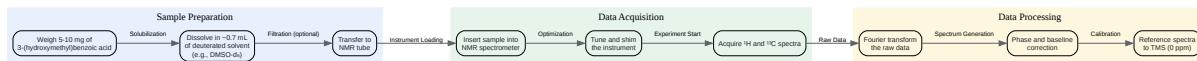
Predicted ¹H NMR Data (in DMSO-d₆)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Carboxylic Acid (-COOH)	~13.0	Singlet (broad)	1H
Aromatic (H-2)	~8.0	Singlet	1H
Aromatic (H-6)	~7.9	Doublet	1H
Aromatic (H-4)	~7.6	Doublet	1H
Aromatic (H-5)	~7.5	Triplet	1H
Hydroxymethyl (-CH ₂ OH)	~5.4	Triplet	1H
Hydroxymethyl (-CH ₂ OH)	~4.6	Doublet	2H

Causality of Signal Assignment: The broad singlet at approximately 13.0 ppm is characteristic of a carboxylic acid proton, which is highly deshielded and often exchanges with residual water in the solvent. The aromatic protons are found in the downfield region (7.5-8.0 ppm) due to the deshielding effect of the benzene ring current. The exact positions and splitting patterns are dictated by the meta-substitution. The proton at the 2-position, being flanked by both substituents, is expected to be the most deshielded. The benzylic protons of the hydroxymethyl

group appear around 4.6 ppm, and the adjacent hydroxyl proton at roughly 5.4 ppm. The coupling between the -CH₂- and -OH protons gives rise to a doublet and a triplet, respectively, a phenomenon more readily observed in a dry solvent like DMSO-d₆.

¹³C NMR Spectroscopy: The Carbon Skeleton


The ¹³C NMR spectrum provides a detailed map of the carbon framework. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Carboxylic Acid (C=O)	~167
Aromatic (C-3)	~142
Aromatic (C-1)	~132
Aromatic (C-5)	~130
Aromatic (C-6)	~129
Aromatic (C-4)	~128
Aromatic (C-2)	~127
Hydroxymethyl (-CH ₂)	~62

Expertise in Interpretation: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 167 ppm. The aromatic carbons resonate between 127 and 142 ppm. The carbon atom bearing the hydroxymethyl group (C-3) is significantly deshielded due to the electronegativity of the attached oxygen. Similarly, the carbon attached to the carboxylic acid (C-1) is also downfield. The benzylic carbon of the hydroxymethyl group is found in the aliphatic region, around 62 ppm.

Experimental Protocol for NMR Spectroscopy

[Click to download full resolution via product page](#)

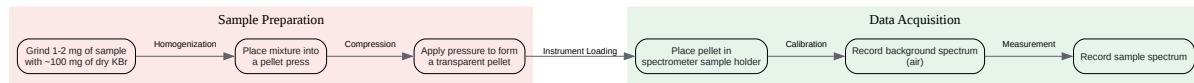
Caption: Workflow for acquiring NMR spectra.

- Sample Preparation: Accurately weigh 5-10 mg of the solid **3-(hydroxymethyl)benzoic acid**. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is a good choice for observing exchangeable protons). Transfer the solution to a clean 5 mm NMR tube.
- Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to ensure homogeneity.^[2]
- Data Acquisition: Acquire a standard ¹H NMR spectrum. Following this, acquire a proton-decoupled ¹³C NMR spectrum. The number of scans for the ¹³C spectrum will need to be significantly higher than for the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.^[2]
- Data Processing: The raw data (Free Induction Decay) is subjected to a Fourier transform to generate the frequency-domain spectrum. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent technique for identifying the presence of key chemical motifs.

Characteristic IR Absorption Bands


The IR spectrum of **3-(hydroxymethyl)benzoic acid** will be dominated by absorptions from the O-H, C=O, C-O, and aromatic C-H bonds.

Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type	Intensity
3300-2500	Carboxylic Acid O-H	Stretch	Broad, Strong
~3400	Alcohol O-H	Stretch	Broad, Medium
~3050	Aromatic C-H	Stretch	Medium
1700-1680	Carboxylic Acid C=O	Stretch	Strong, Sharp
1600, 1450	Aromatic C=C	Stretch	Medium
1320-1210	Carboxylic Acid C-O	Stretch	Strong
~1050	Alcohol C-O	Stretch	Medium
900-675	Aromatic C-H	Out-of-plane bend	Strong

Trustworthiness of Spectral Features: The very broad absorption spanning 3300-2500 cm⁻¹ is a hallmark of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.^[3] Overlapping this will be the O-H stretch of the alcohol group. The strong, sharp peak around 1700 cm⁻¹ is characteristic of the C=O stretch of an aromatic carboxylic acid. The presence of the aromatic ring is confirmed by C=C stretching bands around 1600 and 1450 cm⁻¹ and strong C-H out-of-plane bending absorptions in the fingerprint region (900-675 cm⁻¹), the pattern of which can sometimes indicate the substitution pattern.^[4]

Experimental Protocol for Solid-State IR Spectroscopy (KBr Pellet Method)

[Click to download full resolution via product page](#)

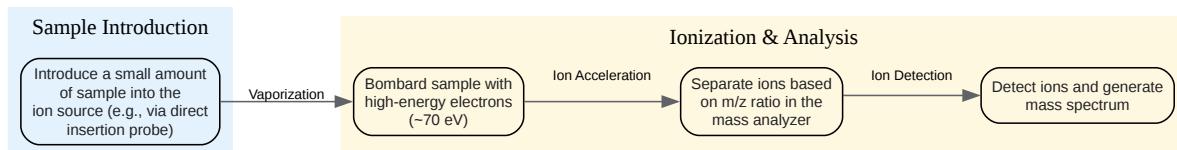
Caption: Workflow for acquiring an IR spectrum using the KBr pellet method.

- Sample Preparation: Grind 1-2 mg of **3-(hydroxymethyl)benzoic acid** with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. First, record a background spectrum of the empty sample compartment. Then, record the spectrum of the sample. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Expected Fragmentation Pattern (Electron Ionization)


Under electron ionization (EI), **3-(hydroxymethyl)benzoic acid** is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrometry Data (EI)

m/z	Proposed Fragment	Comments
152	$[M]^+$	Molecular Ion
135	$[M - OH]^+$	Loss of hydroxyl radical from carboxylic acid
134	$[M - H_2O]^+$	Loss of water
123	$[M - CHO]^+$	Loss of formyl radical from hydroxymethyl group
105	$[M - OH - CO]^+$ or $[M - COOH]^+$	Loss of CO from the m/z 135 ion or loss of the entire carboxyl group
91	$[C_7H_7]^+$	Tropylium ion, a common fragment for benzylic compounds
77	$[C_6H_5]^+$	Phenyl cation

Authoritative Grounding in Fragmentation: The molecular ion peak at m/z 152 confirms the molecular weight of the compound. A common fragmentation pathway for benzoic acids is the loss of the hydroxyl group (-17 Da) to form an acylium ion (m/z 135).^{[5][6]} Subsequent loss of carbon monoxide (-28 Da) from this ion would yield the phenyl cation at m/z 77.^[5] The presence of the benzylic alcohol allows for the loss of water (-18 Da) to give a peak at m/z 134. Cleavage of the C-C bond between the ring and the hydroxymethyl group can lead to the formation of the tropylium ion (m/z 91), a common and stable fragment in the mass spectra of benzyl derivatives.

Experimental Protocol for Electron Ionization Mass Spectrometry

[Click to download full resolution via product page](#)

Caption: Workflow for acquiring an EI mass spectrum.

- Sample Introduction: A small amount of the solid sample is introduced into the high-vacuum environment of the mass spectrometer, typically using a direct insertion probe which is heated to volatilize the sample.
- Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ($[M]^+$).^[7]
- Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged species and neutral radicals.
- Mass Analysis and Detection: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio. A detector then records the abundance of each ion, generating the mass spectrum.

Conclusion

The spectroscopic characterization of **3-(hydroxymethyl)benzoic acid** relies on a synergistic interpretation of NMR, IR, and MS data. While this guide presents a predictive analysis, the underlying principles and expected spectral features provide a solid foundation for researchers to confidently identify and characterize this compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzoic acid, 3-(hydroxymethyl)- | C8H8O3 | CID 185629 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1
detecting ? functional groups present finger print for identification of benzoic acid image
diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. homework.study.com [homework.study.com]
- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e
ions for analysis and identification of benzoic acid image diagram doc brown's advanced
organic chemistry revision notes [docbrown.info]
- 7. uni-saarland.de [uni-saarland.de]
- To cite this document: BenchChem. [A Guide to the Spectroscopic Characterization of 3-(Hydroxymethyl)benzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[<https://www.benchchem.com/product/b1582216#spectroscopic-data-for-3-hydroxymethyl-benzoic-acid-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com